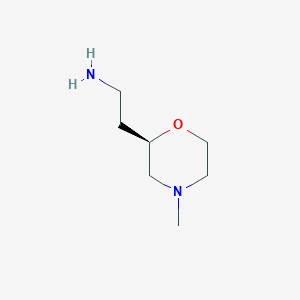![molecular formula C14H11N5O2 B12926236 [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile CAS No. 88710-40-1](/img/structure/B12926236.png)
[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile is a complex organic compound that features a unique structure combining an imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-d]pyridazine core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methoxyphenoxy acetonitrile moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives and phenoxyacetonitrile analogs. Examples include:
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)phenoxy)acetonitrile
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-chlorophenoxy)acetonitrile
Uniqueness
What sets 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile apart is its unique combination of the imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This structural arrangement may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Propiedades
Número CAS |
88710-40-1 |
|---|---|
Fórmula molecular |
C14H11N5O2 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-[4-(1H-imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C14H11N5O2/c1-20-13-6-9(21-5-4-15)2-3-10(13)14-18-11-7-16-17-8-12(11)19-14/h2-3,6-8H,5H2,1H3,(H,18,19) |
Clave InChI |
NNQLEWVIAHPXGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC#N)C2=NC3=CN=NC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


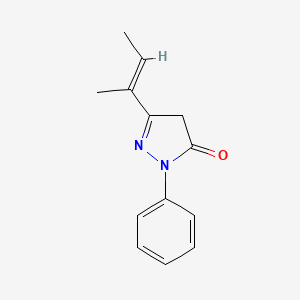
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
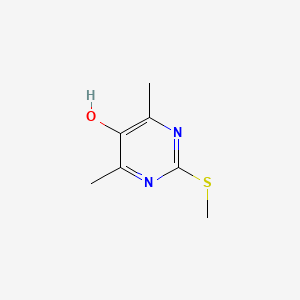

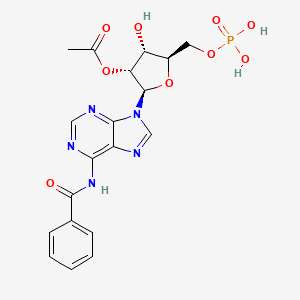
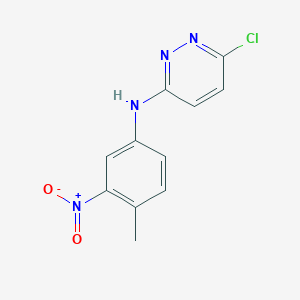
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)

![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
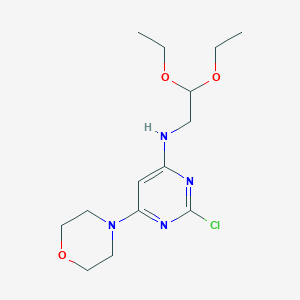

![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
